Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate
CAS No.: 15224-11-0
Cat. No.: VC21041024
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15224-11-0 |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3 |
Standard InChI Key | AOQBVPPEXCRXAW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CC1CO |
Canonical SMILES | CCOC(=O)C1CC1CO |
Introduction
Chemical Structure and Properties
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate consists of a cyclopropane ring with two key functional groups: a hydroxymethyl (-CH₂OH) group at position 2 and an ethyl carboxylate (-COOC₂H₅) group at position 1. The molecular formula is C₇H₁₂O₃, representing its composition of carbon, hydrogen, and oxygen atoms .
Molecular Properties
The compound has a molecular weight of 144.17 g/mol as calculated based on its atomic composition . The presence of both polar hydroxyl and ester groups contributes to its moderate polarity, while the cyclopropane ring provides structural rigidity and distinctive reactivity patterns. The compound's Polar Surface Area (PSA) has been reported as 46.53, and its calculated LogP value is approximately 0.178, indicating a slight preference for lipophilic environments while maintaining some water solubility due to its hydroxyl and ester groups .
Chemical Identifiers
Multiple identification systems are used to uniquely identify this compound in chemical databases and literature:
Identifier Type | Value |
---|---|
CAS Number | 15224-11-0 |
IUPAC Name | ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI | InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3 |
InChIKey | AOQBVPPEXCRXAW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CC1CO |
MDL Number | MFCD06202758 |
Stereochemistry and Isomers
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate can exist in different stereoisomeric forms due to the presence of two stereogenic centers within the cyclopropane ring.
Trans Isomer
One commercially available form is the trans isomer, specifically labeled as Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate. This stereoisomer has a specific spatial arrangement where the hydroxymethyl group and the carboxylate group are positioned on opposite sides of the cyclopropane ring plane . Commercial preparations of this isomer are typically available with a purity of 97% .
Stereochemically Defined Variants
Specific enantiomers of this compound include the (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, which has been assigned the CAS number 84673-56-3. This particular stereoisomer features a defined absolute configuration with the following identifiers:
Property | Value |
---|---|
CAS Number | 84673-56-3 |
IUPAC Name | ethyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
Standard InChIKey | AOQBVPPEXCRXAW-WDSKDSINSA-N |
The stereochemistry is critical for applications in asymmetric synthesis and development of bioactive compounds where the three-dimensional structure determines biological activity.
Related Structural Isomers
A structurally related isomer is Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS: 3697-68-5), which differs in the position of the hydroxymethyl group. In this isomer, the hydroxymethyl substituent is attached to position 1 of the cyclopropane ring, creating a quaternary carbon center . While similar in many properties, this positional isomer demonstrates different reactivity patterns due to the altered substitution pattern.
Synthesis Methods
The synthesis of Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate can be accomplished through various routes, with several approaches documented in the literature.
Base-Promoted Carbocyclization
One documented synthetic approach involves the base-promoted carbocyclization of suitable precursors. Research has demonstrated that epoxides such as compound (S)-8a can serve as appropriate substrates for cyclopropanation reactions leading to the formation of cyclopropyl esters . This methodology has been particularly useful in the synthesis of bioactive cyclopropanes.
From Biorenewable Sources
Interesting synthetic pathways have been developed utilizing biorenewable starting materials. For instance, the chiral synthon (-)-levoglucosenone has been converted to enantiopure cyclopropyl esters through base-promoted carbocyclization reactions . This approach represents a sustainable route to accessing these valuable building blocks.
The synthesis typically proceeds through several key steps:
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Preparation of appropriate precursors (such as epoxyvalerate derivatives)
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Base-promoted cyclization to form the cyclopropane ring
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Functional group manipulations to establish the desired substitution pattern
Applications and Research
Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive compounds.
Building Block in Organic Synthesis
The compound's functionality makes it an excellent starting material for further transformations. The hydroxyl group can be subjected to oxidation, substitution, or elimination reactions, while the ester group provides opportunities for hydrolysis, reduction, or amidation. The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, providing access to functionalized acyclic compounds.
Pharmaceutical Relevance
Cyclopropane-containing compounds have significant importance in medicinal chemistry. Research has shown that derivatives of cyclopropane carboxylates can function as GABA receptor agonists . For example, a synthetic pathway has been established to convert similar cyclopropyl derivatives to compounds like (1S,2S)-2, which has been identified as a GABAc receptor partial agonist .
Stereochemical Research
The stereochemistry of the compound has been leveraged in asymmetric synthesis. The enantiomerically pure forms can serve as chiral building blocks, transferring their stereochemical information to more complex molecules . This aspect has been particularly valuable in the synthesis of optically active pharmaceutical intermediates.
Hazard Type | Designation |
---|---|
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes) |
Similar precautions should be applied when handling Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate .
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